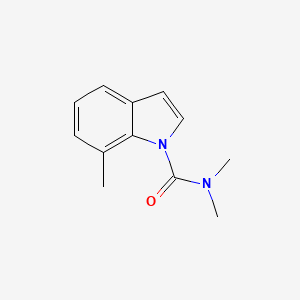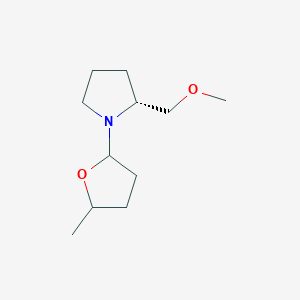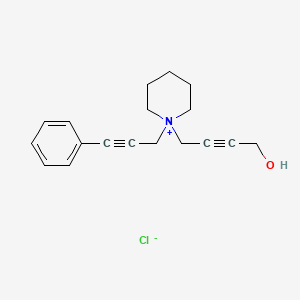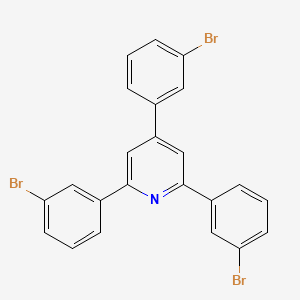![molecular formula C18H11ClN2O3 B12522225 Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- CAS No. 690633-00-2](/img/structure/B12522225.png)
Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- is a complex organic compound that features a benzoic acid moiety linked to a chlorinated furoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the furoquinoline core, followed by chlorination and subsequent coupling with a benzoic acid derivative. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the aromatic rings .
Scientific Research Applications
Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Shares the benzoic acid moiety but lacks the furoquinoline structure.
3-Chlorobenzoic acid: Similar to 4-chlorobenzoic acid but with the chlorine atom in a different position.
Furoquinoline derivatives: Compounds with similar furoquinoline cores but different substituents.
Uniqueness
Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- is unique due to its combination of a benzoic acid moiety with a chlorinated furoquinoline structure. This unique combination imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
CAS No. |
690633-00-2 |
|---|---|
Molecular Formula |
C18H11ClN2O3 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H11ClN2O3/c19-13-9-24-17-15(13)16(12-3-1-2-4-14(12)21-17)20-11-7-5-10(6-8-11)18(22)23/h1-9H,(H,20,21)(H,22,23) |
InChI Key |
AHPRJCULOGJNPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=COC3=N2)Cl)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)



![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)

![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)



![5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12522205.png)

